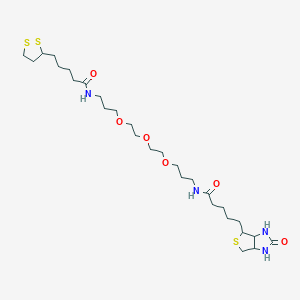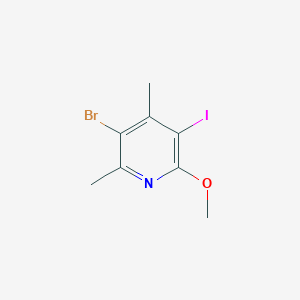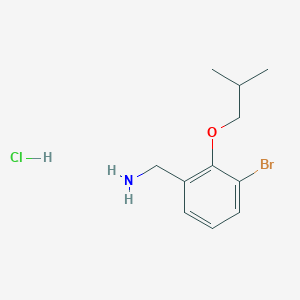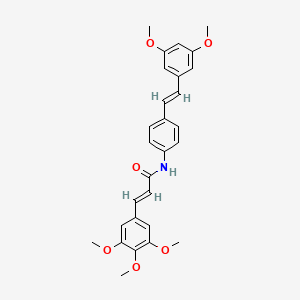
Stat3-IN-1
Descripción general
Descripción
“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .
Synthesis Analysis
While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .
Aplicaciones Científicas De Investigación
Stat3-IN-1: A Comprehensive Analysis of Scientific Research Applications
Cancer Cell Apoptosis Induction: Stat3-IN-1 is a potent, selective, and orally active inhibitor of STAT3, showing effectiveness in inducing apoptosis in tumor cells. It has been shown to have IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively .
Signal Transduction Modulation: As a STAT3 inhibitor, Stat3-IN-1 plays a role in modulating signal transduction pathways that are crucial for various cellular processes, including those involved in cancer progression .
Anti-Metastatic Potential: By inhibiting STAT3, Stat3-IN-1 may contribute to the prevention of metastasis, which is the spread of cancer from one part of the body to another .
Angiogenesis Inhibition: STAT3 is involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Stat3-IN-1’s inhibition of STAT3 could potentially impair this process .
Immunomodulation: Excessive STAT3 activity can dampen immune responses against tumors. Stat3-IN-1 could help enhance the immune system’s ability to fight cancer by inhibiting STAT3 .
Metabolic Reprogramming in Cancer: STAT3 plays a role in metabolic reprogramming of cancer cells. Inhibiting STAT3 with Stat3-IN-1 could disrupt this process and affect cancer cell survival .
Drug Resistance Overcoming: Aberrant activation of STAT3 is associated with resistance to therapy. Stat3-IN-1 could be used to overcome drug resistance in cancer treatment strategies .
Cancer Stemness Attenuation: STAT3 is implicated in maintaining cancer stemness, which is linked to tumor recurrence and resistance to treatment. Inhibiting STAT3 with Stat3-IN-1 could reduce cancer stemness .
Direcciones Futuras
The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .
Propiedades
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stat3-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



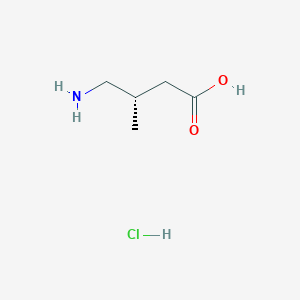
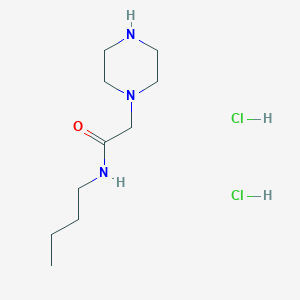
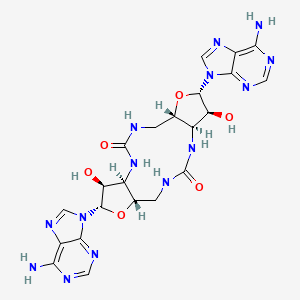
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)
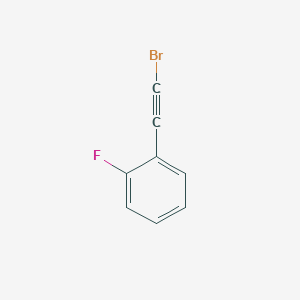
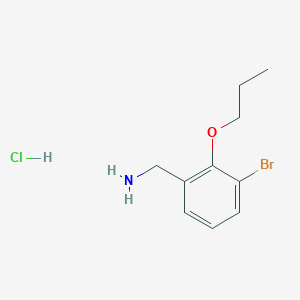
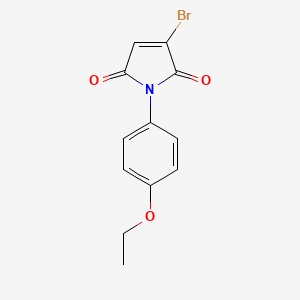
![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
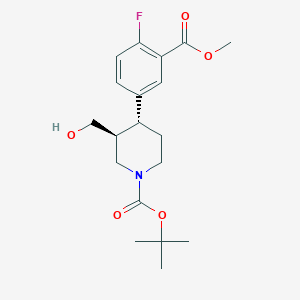
![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
